
N-Ethyl-1,3-propanediamine
Overview
Description
N-Ethyl-1,3-propanediamine is a branched aliphatic diamine with the molecular formula C₅H₁₅N₂. Its structure consists of a three-carbon propane backbone with amine groups at positions 1 and 3, where one amine is substituted with an ethyl group (-CH₂CH₃). This compound is utilized in diverse applications, including coordination chemistry (e.g., cobalt complex synthesis ), pharmaceutical intermediate synthesis , and as a precursor for functionalized ligands . Its reactivity stems from the two amine groups, which enable participation in condensation, alkylation, and metal-chelation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Ethyl-1,3-propanediamine can be synthesized through the reaction of methyleneamine with chloroethane. The reaction typically involves the addition of methyleneamine and chloroethane into a reaction vessel, followed by heating under controlled conditions for several hours. The product is then purified using solvent extraction or distillation methods .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-(ethylamino)propionitrile. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon. The resulting product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemical and Biological Research
Organic Synthesis
NEPDA is widely utilized as a reagent in organic synthesis. It plays a crucial role in forming heterocycles and coordination complexes, which are essential in developing new compounds with desired properties .
Proteomics Research
In proteomics, NEPDA is employed for the synthesis of various biologically active molecules. Its ability to interact with proteins makes it valuable in studying protein functions and dynamics .
Analytical Chemistry
NEPDA serves as an internal standard in analytical methods, particularly for detecting drug residues such as morantel. By normalizing signals during analysis, NEPDA enhances the accuracy of quantifying drug residues in biological samples .
Pharmaceutical Applications
Drug Development
NEPDA is integral to synthesizing pharmaceuticals targeting specific biochemical pathways. Its structural properties allow for modifications that enhance biological activity, making it suitable for developing new therapeutic agents .
Antimicrobial Agents
Research indicates that NEPDA derivatives exhibit antimicrobial properties. These compounds can be cross-linked with other materials to create hydrophilic networks that demonstrate prolonged antimicrobial activity, presenting potential for new therapeutic solutions .
Case Study 1: Morantel Residue Detection
A study highlighted the effectiveness of NEPDA as an internal standard for analyzing morantel residues in bovine tissues. By normalizing the signal from morantel to that of NEPDA during analysis, researchers improved the precision of quantification methods significantly.
Case Study 2: Antimicrobial Applications
Research into NEPDA derivatives demonstrated their potential as antimicrobial agents. These derivatives were shown to form hydrophilic networks that maintained antimicrobial efficacy over extended periods, indicating their applicability in medical and industrial settings .
Mechanism of Action
The mechanism of action of N-Ethyl-1,3-propanediamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups in the compound can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. This can result in the modulation of biochemical pathways, making the compound useful in various therapeutic applications .
Comparison with Similar Compounds
Structural Analogues
The following compounds are structurally related to N-Ethyl-1,3-propanediamine:
Key Research Findings
- Pharmaceutical Synthesis : this compound serves as a key intermediate in diuretic agents (e.g., dibenzothiepin derivatives) .
- Nanomaterial Design: MPA-based compounds achieved >80% mRNA delivery efficiency in vivo, outperforming non-degradable lipids .
- Catalytic Limitations : TMPDA’s inability to promote selective C–C coupling underscores the necessity of tailored amine catalysts .
Data Table: Comparative Analysis
Property | This compound | N-Methyl-1,3-propanediamine | N,N-Dimethyl-1,3-propanediamine |
---|---|---|---|
Molecular Weight | 116.20 g/mol | 102.18 g/mol | 116.20 g/mol |
Boiling Point | ~200–210°C (est.) | ~185–195°C (est.) | ~195–205°C (est.) |
Application Highlight | Co³⁺ complex synthesis | Biodegradable nanomaterials | Drug delivery targeting |
Key Reference |
Biological Activity
Overview
N-Ethyl-1,3-propanediamine (NEPDA), with the molecular formula CHN, is a diamine characterized by its two amino groups. This compound is typically a colorless to pale yellow liquid and is known for its strong basicity due to the presence of these amino groups. Its solubility in water, alcohols, and ethers makes it a versatile compound in various chemical and biological applications. This article explores the biological activity of NEPDA, focusing on its mechanisms of action, applications in research and medicine, and relevant case studies.
The biological activity of NEPDA primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The amino groups in NEPDA facilitate the formation of hydrogen bonds and ionic interactions, which can modulate the activity of these targets. This interaction can lead to significant changes in biochemical pathways, making NEPDA useful in therapeutic contexts.
Key Mechanisms Include:
- Enzyme Inhibition: NEPDA can inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation: The compound may act as a ligand for certain receptors, influencing signal transduction pathways.
Applications in Research and Medicine
NEPDA has garnered attention for its utility in various scientific fields:
- Organic Synthesis: NEPDA serves as a reagent in organic synthesis, particularly in forming heterocycles and coordination complexes.
- Pharmaceutical Development: It is employed in synthesizing biologically active molecules and pharmaceuticals targeting specific biochemical pathways.
- Analytical Chemistry: NEPDA is used as an internal standard in analytical methods for detecting drug residues, notably morantel, due to its structural similarities with related compounds .
1. Morantel Residue Detection
A study demonstrated the effectiveness of NEPDA as an internal standard for analyzing morantel residues in bovine tissues. By normalizing the signal of morantel to that of NEPDA during analysis, researchers improved the accuracy and precision of quantifying drug residues . This method accounted for variations in extraction efficiency and instrument response.
2. Antimicrobial Applications
Research has explored the use of NEPDA derivatives as antimicrobial agents. Compounds derived from NEPDA have been cross-linked with other materials to create hydrophilic antimicrobial networks. These networks exhibit prolonged antimicrobial properties, showcasing NEPDA's potential in developing new antimicrobial therapies .
Comparative Analysis
To highlight the uniqueness of NEPDA compared to similar compounds, a comparative analysis is provided below:
Compound | Structure | Key Properties |
---|---|---|
This compound | CHN | Strong basicity; versatile solvent |
1,3-Propanediamine | CHN | Lacks ethyl group; less soluble |
N-Methyl-1,3-propanediamine | CHN | Contains methyl group; different reactivity |
N,N-Dimethyl-1,3-propanediamine | CHN | Two methyl groups; altered interaction |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for incorporating N-Ethyl-1,3-propanediamine into pharmacologically active compounds?
this compound is commonly used in condensation reactions with ketones or aldehydes to form Schiff base intermediates. For example, in the synthesis of dibenzo[b,e]thiepin derivatives, it reacts with dibenzo[b,e]thiepin-11(6H)-one in the presence of titanium tetrachloride as a Lewis catalyst, followed by dehydrohalogenation to yield target compounds . Additionally, α-alkylation methods using CO₂ and electrostatic stabilization have been employed to selectively modify its structure for biochemical applications .
Q. How is this compound utilized in analytical chemistry for protein quantification?
In high-performance liquid chromatography (HPLC), this compound dihydrochloride serves as an internal standard for calibrating protein separation. A stock solution (1.59 μg/mL) is prepared and diluted to generate working standards, which are analyzed alongside target analytes (e.g., morantel tartrate) using toluene-based mobile phases. Stability studies confirm the stock solution remains viable for at least one month at 5°C .
Advanced Research Questions
Q. What role does this compound play in designing coordination complexes for anticancer research?
Derivatives of this compound, such as N-cyclohexyl-1,3-propanediamine, act as carrier ligands in platinum(II) complexes. These complexes, like cis-[Pt(N-chpda)X₂], are synthesized by reacting [CuL] (a ligand complex) with mercury iodide, followed by characterization via X-ray diffraction and spectroscopic methods. Such compounds show potential in modulating cytotoxicity and overcoming cisplatin resistance .
Q. How can structural modifications of this compound enhance CO₂ capture efficiency in phase-change solvents?
Substituting the ethyl groups with bulkier substituents (e.g., cyclohexyl groups) improves CO₂ absorption kinetics and phase-separation behavior. Experimental studies using N-cyclohexyl-1,3-propanediamine (CHAP) demonstrate enhanced foaming capacity and carbamate stability upon reaction with CO₂, critical for industrial carbon sequestration .
Q. What are the decomposition pathways of this compound under oxidative conditions, and how do they impact environmental safety?
Dealkylation of tertiary amines like this compound generates secondary amines (e.g., N,N,N′-trimethyl-1,3-propanediamine), which are prone to nitrosamine formation in the presence of nitrosating agents. GC/MS analysis is recommended to monitor these byproducts, as nitrosamines pose significant carcinogenic risks .
Q. What methodologies optimize the use of this compound in ion-exchange chromatography for protein purification?
As a displacer in cation-exchange chromatography, this compound competes with proteins (e.g., ribonuclease A) for binding sites on sepharose SP resins. Robotic high-throughput screens evaluate its selectivity by varying pH and ionic strength, with optimal displacement achieved at pH 6.0–7.5 and 0.1–0.3 M NaCl .
Q. How does cross-linking with this compound derivatives improve the functionality of antimicrobial hydrogels?
While N,N,N′,N′-Tetramethyl-1,3-propanediamine (a structural analog) is more commonly used, its ethyl-substituted derivatives can similarly cross-link polycationic polymers. This process enhances hydrogel swelling capacity and prolongs antimicrobial activity by embedding quaternary ammonium groups into the polymer matrix, validated via FTIR and rheological studies .
Properties
IUPAC Name |
N'-ethylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-2-7-5-3-4-6/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGYWRBCQWKSSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065126 | |
Record name | N-Ethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10563-23-2 | |
Record name | N-Ethyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10563-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Aminoethyl)-3-aminopropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-1,3-propanediamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Propanediamine, N1-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Ethylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-ETHYL-1,3-PROPANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4W65IF5EO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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